4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide
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Overview
Description
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzamide group attached to a benzothiazine ring system, which is further substituted with a phenyl group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and benzoyl chloride, under acidic conditions.
Substitution Reactions: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with the benzothiazine intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorination: The chlorine atom can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling cascades and affecting cellular responses.
Comparison with Similar Compounds
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide can be compared with other benzothiazine derivatives, such as:
4-chloro-N-(2-ethoxy-phenyl)-benzamide: Similar in structure but with an ethoxy group instead of a phenyl group.
4-chloro-N-(3-chloro-4-fluoro-phenyl)-benzamide: Contains additional chlorine and fluorine atoms on the phenyl ring.
4-chloro-N-(2,4-dichloro-phenyl)-benzamide: Features multiple chlorine substitutions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C21H15ClN2OS |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-12-10-15(11-13-16)20(25)24-21-19(14-6-2-1-3-7-14)23-17-8-4-5-9-18(17)26-21/h1-13,21H,(H,24,25) |
InChI Key |
DVQMTPMUCCUVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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